molecular formula C25H29FN4O4 B11051012 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide

Cat. No.: B11051012
M. Wt: 468.5 g/mol
InChI Key: CTOGVCUHBQUUNS-UHFFFAOYSA-N
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Description

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the propoxyphenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in areas such as oncology, neurology, and infectious diseases.

    Industry: It may find applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones, which have been studied for their biological activity and potential therapeutic applications.

    Piperidine Derivatives: Compounds containing piperidine rings, such as piperidine-4-carboxamides, which are known for their pharmacological properties.

Uniqueness

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H29FN4O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-(4-fluoroanilino)piperidine-4-carboxamide

InChI

InChI=1S/C25H29FN4O4/c1-2-15-34-20-9-7-19(8-10-20)30-22(31)16-21(23(30)32)29-13-11-25(12-14-29,24(27)33)28-18-5-3-17(26)4-6-18/h3-10,21,28H,2,11-16H2,1H3,(H2,27,33)

InChI Key

CTOGVCUHBQUUNS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)NC4=CC=C(C=C4)F

Origin of Product

United States

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